Thulium chloride heptahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

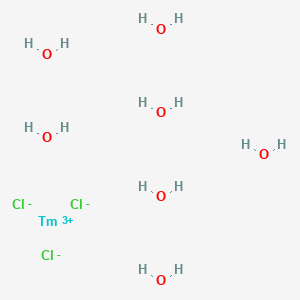

Thulium chloride heptahydrate is a chemical compound with the formula TmCl₃·7H₂O. It is a crystalline substance that is highly soluble in water and ethanol. This compound is a source of thulium ions, which are used in various scientific and industrial applications due to their unique properties .

Méthodes De Préparation

Thulium chloride heptahydrate can be synthesized through several methods:

-

Reaction with Hydrochloric Acid: : Thulium oxide (Tm₂O₃) is dissolved in concentrated hydrochloric acid (HCl), resulting in the formation of thulium chloride and water: [ \text{Tm}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TmCl}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to obtain this compound .

-

Direct Chlorination: : Thulium metal can be directly reacted with chlorine gas (Cl₂) to produce thulium chloride: [ 2\text{Tm} + 3\text{Cl}_2 \rightarrow 2\text{TmCl}_3 ] The product is then hydrated to form the heptahydrate .

Analyse Des Réactions Chimiques

Thulium chloride heptahydrate undergoes various chemical reactions, including:

-

Oxidation and Reduction: : Thulium chloride can be reduced to thulium metal using strong reducing agents. Conversely, it can be oxidized to thulium oxide using oxidizing agents.

-

Substitution Reactions: : Thulium chloride can react with other halides or ligands to form different thulium compounds. For example, reacting with sodium fluoride (NaF) can produce thulium fluoride (TmF₃): [ \text{TmCl}_3 + 3\text{NaF} \rightarrow \text{TmF}_3 + 3\text{NaCl} ]

-

Hydrolysis: : Thulium chloride reacts with water to form thulium hydroxide and hydrochloric acid: [ \text{TmCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Tm(OH)}_3 + 3\text{HCl} ]

Applications De Recherche Scientifique

Material Science Applications

Ceramics and Glass Production

Thulium chloride heptahydrate serves as an important precursor in the synthesis of thulium oxide and other thulium-based compounds used in ceramics and glass manufacturing. Its properties enhance the optical quality and durability of these materials, making it valuable in the production of high-performance ceramics and glass products that require specific optical characteristics or thermal stability .

Doping Agent in Lasers

Thulium ions are utilized as dopants in solid-state lasers, particularly in laser materials like YAG (yttrium aluminum garnet). The incorporation of TmCl3·7H2O into laser media improves efficiency and output, particularly in the near-infrared region (around 2 µm), which is beneficial for medical and industrial laser applications .

| Application | Description |

|---|---|

| Ceramics | Enhances optical quality and durability |

| Glass | Improves thermal stability and optical properties |

| Laser Doping | Increases efficiency in solid-state lasers |

Optical Applications

Phosphors for Lighting

this compound is also employed in the production of phosphors, which are essential for various lighting applications. Its ability to emit light when excited makes it suitable for use in fluorescent lamps and LED technologies, contributing to energy-efficient lighting solutions .

Fiber Amplifiers

In telecommunications, TmCl3·7H2O is used as a dopant in fiber amplifiers. These amplifiers are crucial for signal boosting in fiber optic communications, enhancing data transmission over long distances without significant loss .

Medical Applications

Potential Therapeutic Uses

Recent studies have explored the potential of thulium compounds, including this compound, as therapeutic agents in cancer treatment. Preclinical studies indicate that thulium compounds may exhibit anti-tumor activity, particularly against prostate cancer cells. This area of research is still developing but shows promise for future medical applications .

| Medical Application | Potential Benefits |

|---|---|

| Cancer Treatment | Anti-tumor activity against specific cancer types |

Research Applications

Proteomics Research

this compound is utilized in proteomics research as a reagent for protein analysis. Its unique properties allow for effective binding and separation processes during protein purification and characterization studies .

Case Study 1: Thulium-Doped YAG Lasers

A study conducted on thulium-doped YAG lasers demonstrated significant improvements in laser output when using TmCl3·7H2O as a precursor. The results indicated enhanced efficiency and stability under operational conditions, making it a preferred choice for high-power laser applications.

Case Study 2: Phosphor Development

Research on phosphor materials using this compound revealed that its incorporation leads to improved luminescence properties compared to traditional phosphors. This advancement has implications for developing more efficient lighting technologies.

Mécanisme D'action

The mechanism of action of thulium chloride heptahydrate involves the release of thulium ions (Tm³⁺) in solution. These ions can interact with various molecular targets, including proteins and nucleic acids, altering their structure and function. In optical applications, thulium ions absorb and emit light at specific wavelengths, making them useful in lasers and phosphors .

Comparaison Avec Des Composés Similaires

Thulium chloride heptahydrate can be compared with other lanthanide chlorides, such as:

Erbium Chloride Heptahydrate (ErCl₃·7H₂O): Similar to thulium chloride, erbium chloride is used in optical applications, but it emits light at different wavelengths.

Ytterbium Chloride Heptahydrate (YbCl₃·7H₂O): Ytterbium chloride is used in similar applications but has different electronic properties.

Gadolinium Chloride Heptahydrate (GdCl₃·7H₂O): Gadolinium chloride is used in magnetic resonance imaging (MRI) as a contrast agent, highlighting its unique magnetic properties.

This compound is unique due to its specific optical properties and its ability to form stable complexes with various ligands, making it highly versatile in scientific research and industrial applications .

Propriétés

Numéro CAS |

10025-92-0 |

|---|---|

Formule moléculaire |

Cl3H2OTm |

Poids moléculaire |

293.30 g/mol |

Nom IUPAC |

thulium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |

Clé InChI |

SLIYDTRIAATWQR-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tm+3] |

SMILES canonique |

O.[Cl-].[Cl-].[Cl-].[Tm+3] |

Key on ui other cas no. |

13778-39-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.